3-Hydroxy Mepivacaine
Description
Properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857723 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37055-90-6 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Mepivacaine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Hydroxy-Dimethylphenyl Moiety: This step involves the coupling of the hydroxy-dimethylphenyl group to the piperidine ring, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Mepivacaine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy Mepivacaine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy Mepivacaine involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Parent Compound: Mepivacaine
Structural Relationship :
Mepivacaine (C₁₅H₂₂N₂O) lacks the hydroxyl group present in 3-Hydroxy Mepivacaine, which is introduced at the third carbon position during metabolism. This modification likely alters its solubility and interaction with biological targets.
Pharmacokinetics :
Clinical Profile :
Bupivacaine
Structural Similarity :
Bupivacaine shares the same core structure as mepivacaine but differs in the side chain (butyl group vs. methyl group) .
Pharmacological Contrasts :
Lidocaine
Physicochemical Properties :
Clinical Efficacy :
Other Metabolites: PPX and 4-OHmepivacaine
Role of 3-Hydroxy Modifications in Bioactivity
- In unrelated compounds (e.g., 3-hydroxy oxylipins), hydroxylation at the third carbon position influences anti-inflammatory and pathogenic roles in microbial systems .
- While direct evidence is lacking for this compound, its structural modification may similarly affect receptor binding or metabolic clearance.
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Metabolite Exposure (AUC Relative to Parent Drug)
| Metabolite | AUC (%) |
|---|---|
| This compound | Not reported |
| PPX | 3.89 |
| 4-OHmepivacaine | 3.24 |
| Reference |
Biological Activity
3-Hydroxy Mepivacaine is a significant metabolite of the local anesthetic mepivacaine, primarily recognized for its role in pain management and its pharmacological properties. This article aims to detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound exhibits its biological activity primarily through the blockade of voltage-gated sodium channels . This action prevents the propagation of action potentials in nerve cells, effectively inhibiting pain transmission. The compound's efficacy as a local anesthetic is comparable to other amide-type anesthetics, although the presence of deuterium in its labeled form (this compound-d3) allows for enhanced tracking in pharmacokinetic studies .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its metabolic pathways and therapeutic applications. Following administration, mepivacaine is metabolized in the liver, with this compound being one of the primary metabolites identified in biological fluids such as urine. Studies have shown that after subcutaneous injection of mepivacaine, the concentration of this compound can peak at around 64.6 ng/mL within four hours .
Table: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Peak Urinary Concentration | 64.6 ng/mL |
| Time to Peak Concentration | 4 hours |
| Primary Route of Excretion | Kidney |
| Metabolic Pathway | Hepatic metabolism |
Case Study: Local Anesthetic Efficacy
A clinical study evaluated the efficacy of mepivacaine and its metabolite this compound in managing pain associated with surgical procedures. The study demonstrated that patients receiving mepivacaine experienced significant pain relief, attributed to both the parent compound and its metabolites. The rapid onset (30-120 seconds) and duration (20-40 minutes) of anesthesia were noted as critical factors for surgical success .
Research on Toxicity and Safety
Research has also focused on the safety profile of mepivacaine and its metabolites. A study assessing genotoxicity found no significant increase in micronuclei formation in polychromatic erythrocytes post-administration, indicating a favorable safety profile for both mepivacaine and this compound . Additionally, instances of methemoglobinemia associated with local anesthetic use were documented, emphasizing the need for monitoring patients during administration .
Q & A
Basic Research Questions
Q. How can 3-Hydroxy Mepivacaine be identified and distinguished from its parent compound, mepivacaine, in analytical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to differentiate the compounds based on molecular weight and retention time. The metabolite (this compound, MW 262.35 g/mol) has a hydroxyl group added to the aromatic ring, altering its polarity compared to mepivacaine (MW 246.35 g/mol). Validate specificity by spiking biological matrices with both compounds and confirming separation .
Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?
- Methodological Answer : Store lyophilized this compound at -20°C in a moisture-free environment. For solutions, use DMSO or methanol as solvents and avoid repeated freeze-thaw cycles. Conduct stability tests under varying temperatures (4°C, 25°C) and pH conditions (4.5–6.8) to assess degradation kinetics .
Q. What methodological approaches are recommended for quantifying this compound in human plasma samples?
- Methodological Answer : Employ chemiluminescence (CL) assays with optimization for interference tolerance (e.g., amino acids, ions, sugars). Validate using recovery studies (e.g., 22.63 μg/mL spiked samples) and calculate limits of detection (LOD) via 3σ criteria. Cross-validate with LC-MS/MS for accuracy and precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
